(E,E)-1,6-Dibromo-2,4-hexadiene
Description
Significance of Diene Conjugation in Chemical Reactivity
The conjugation of double bonds in a diene system leads to the delocalization of π-electrons across the molecule. numberanalytics.com This delocalization results in a more stable molecule compared to those with isolated double bonds. slideshare.netpsiberg.com This enhanced stability influences the compound's reactivity, making conjugated dienes valuable intermediates in a variety of chemical reactions. fiveable.metheorango.com They are particularly known for their participation in cycloaddition reactions, such as the Diels-Alder reaction, and polymerization processes. fiveable.metheorango.com The conjugated system allows for the formation of resonance-stabilized intermediates, which can direct the outcome of electrophilic addition reactions. numberanalytics.com
Role of Halogenation in Modifying Electronic and Steric Properties of Hexadienes
The introduction of halogen atoms, such as bromine, onto a hexadiene backbone significantly alters its electronic and steric properties. Bromine atoms are electron-withdrawing, which can influence the electron density distribution within the conjugated system. This can decrease the stability of the diene. psiberg.com The presence of bromine atoms also introduces steric bulk, which can affect the approach of reagents and influence the stereochemical outcome of reactions. Furthermore, the bromine atoms in a compound like (E,E)-1,6-Dibromo-2,4-hexadiene can act as leaving groups in substitution and elimination reactions, expanding its synthetic versatility.
Stereochemical Specificity and its Impact on Synthetic Utility
The stereochemistry of a diene, referring to the spatial arrangement of its atoms, is crucial as it dictates the geometry of the products formed in chemical reactions. mdpi.com In the case of this compound, the "(E,E)" designation indicates that both double bonds have a trans configuration. This specific stereochemistry is preserved in many reactions, such as the Diels-Alder cycloaddition, leading to the formation of products with a predictable and controlled stereochemistry. youtube.com The ability to synthesize dienes with high stereoselectivity is a key focus in modern organic synthesis, as it allows for the construction of complex molecules with specific three-dimensional structures. mdpi.comnih.gov
Overview of Research Trajectories for this compound
Research on this compound has primarily focused on its role as a versatile intermediate in organic synthesis. Its structure, featuring terminal bromine atoms and a conjugated diene system, makes it a valuable precursor for various chemical transformations. Investigations have explored its reactivity with both nucleophiles and electrophiles. The bromine atoms can be substituted, and the double bonds can undergo addition reactions. Current research continues to explore its potential in cyclization reactions and transition-metal-catalyzed processes.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | (2E,4E)-1,6-dibromohexa-2,4-diene |
| CAS Number | 63621-95-4 |
| Molecular Formula | C₆H₈Br₂ |
| Molecular Weight | 239.938 g/mol |
| ChemSpider ID | 9599842 |
Synthesis and Reactions
The primary synthetic route to this compound involves the bromination of a suitable precursor. One documented method is the reaction of 1,3,5-hexatriene (B1211904) with one equivalent of bromine (Br₂). chegg.com Another approach is the bromination of 1,6-hexadiene, where careful control of reaction conditions is necessary to achieve the desired (E,E) isomer. This reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).
This compound participates in a range of chemical reactions, including:
Substitution Reactions: The terminal bromine atoms can be replaced by various nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation.
Addition Reactions: The conjugated double bonds are susceptible to addition by electrophiles.
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-1,6-dibromohexa-2,4-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h1-4H,5-6H2/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQGURPQYFOKT-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC=CCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(Br)/C=C/C=C/CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63621-95-4 | |
| Record name | (2E,4E)-1,6-dibromohexa-2,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for E,e 1,6 Dibromo 2,4 Hexadiene
Direct Bromination Approaches
Direct bromination involves the addition of bromine to a precursor molecule. This approach is fundamental in halogen chemistry, but achieving the specific (E,E) configuration requires careful management of the reaction's selectivity.
Bromination of Hexadiene Precursors
The most common precursor for this synthesis is a hexadiene, which undergoes bromination to yield the target compound. The success of this method hinges on the precise control over the addition of bromine atoms across the double bonds. A typical synthesis involves the bromination of 1,5-hexadiene.
Regio- and Stereoselective Control in Bromine Addition
Achieving the correct isomer, (E,E)-1,6-Dibromo-2,4-hexadiene, is a matter of controlling both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the added bromine atoms. masterorganicchemistry.com The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by a bromide ion in a backside, or anti-addition, fashion. masterorganicchemistry.comyoutube.com This anti-addition mechanism is crucial for establishing the trans (E) configuration at the newly formed single bonds adjacent to the double bonds.
For a precursor like 1,5-hexadiene, the reaction must also control which positions are brominated. Radical bromination, for instance using N-bromosuccinimide (NBS), can favor the allylic positions (carbons adjacent to the double bonds), which upon rearrangement can lead to the desired 1,6-dibromo product. winona.edu The choice of brominating agent is critical, as reagents like N-bromoamides are known to be effective in various stereoselective bromofunctionalization reactions. rsc.org
Optimization of Reaction Conditions and Solvents
The selective formation of the (E,E) isomer is highly dependent on the reaction environment. Optimization of these conditions is a key aspect of the synthetic process. This includes the choice of solvent, temperature, and the specific brominating agent used.
Inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are frequently employed to facilitate the desired reaction pathway while minimizing side reactions. masterorganicchemistry.com The selection of an appropriate solvent can significantly influence the reaction's outcome, as demonstrated in various halogenation studies where changing the solvent can hamper product formation. researchgate.net The concentration of reagents and the reaction temperature are also carefully controlled to favor the kinetic product with the desired stereochemistry.
| Parameter | Condition | Purpose |
| Brominating Agent | Bromine (Br₂) | Provides the bromine atoms for the addition reaction. |
| Solvent | Dichloromethane (CH₂Cl₂) | An inert solvent that facilitates the reaction. masterorganicchemistry.com |
| Control | Careful conditions | To ensure the selective formation of the E,E isomer. |
Stereospecificity via Controlled Halogenation
Stereospecificity implies that the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com In the context of synthesizing this compound, if one starts with a precursor that already has a defined stereochemistry, a stereospecific reaction will transfer that specificity to the final product.
The anti-addition mechanism of bromine across a double bond is a classic example of a stereospecific reaction. masterorganicchemistry.comyoutube.com For a cyclic precursor like cyclohexene, this leads exclusively to the trans-dibromo product. masterorganicchemistry.com While the precursor for this compound is acyclic, the principles of stereospecific anti-addition remain fundamental in establishing the E configuration of the double bonds in the final product.
Organometallic Reagent-Mediated Synthesis
An alternative to direct bromination involves the use of organometallic reagents, which can offer unique pathways and high selectivity.
Indium-Mediated Transformations
Indium-mediated reactions have emerged as a valuable tool in organic synthesis. ucm.es For the synthesis of related structures, organoindium reagents have been shown to provide a high degree of selectivity. researchgate.netorganic-chemistry.org
A notable method involves the use of indium metal to mediate the reaction of 1,6-dibromo-2,4-hexadiyne. In the presence of lithium iodide in tetrahydrofuran (B95107) (THF), this reaction generates a 3,6-dianion reagent. researchgate.net This intermediate can then react with electrophiles to produce 1,6-disubstituted products with a defined (E,E)-hexadiene core. The steric and electronic properties of the starting hexadiyne precursor are crucial for retaining the (E,E) configuration during the transformation. This organoindium-mediated approach highlights a sophisticated strategy for achieving the desired stereochemistry through a mechanism distinct from direct bromine addition to a hexadiene.
| Component | Role |
| Starting Material | 1,6-dibromo-2,4-hexadiyne |
| Reagent | Indium metal |
| Additive | Lithium Iodide (LiI) |
| Solvent | Tetrahydrofuran (THF) |
| Outcome | Regioselective and stereospecific formation of 1,6-disubstituted (E,E)-2,4-hexadienes. |
Stereoselective Formation of Functionalized Products
The stereoselective synthesis of functionalized dienes is a significant area of modern organic chemistry, as the stereochemistry of the double bonds dictates the molecule's physical and biological properties. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a primary method for achieving this, often by using pre-functionalized partners with defined stereochemistry. mdpi.com
While not a direct synthesis of the title compound, a notable example of stereoselectivity involves the reaction of 4-acetoxy-2-azetidinones with an organoindium reagent derived from 1,6-dibromo-2,4-hexadiyne. This process selectively produces 2-azetidinones with a 1,2,4,5-hexatetraen-3-yl group, which can then undergo further reactions like the Diels-Alder cycloaddition to create complex substituted products. researchgate.net The stereochemistry of the resulting products is carefully controlled throughout the reaction sequence. The retention of the (E,E) configuration in related bromination reactions is often attributed to the steric and electronic properties of the precursor molecule.
Other Metal-Catalyzed Pathways to Halogenated Dienes
Transition metal catalysis offers diverse and efficient routes to construct 1,3-conjugated dienes. researchgate.netsioc-journal.cn These methods are valued for their high atom economy and the ability to form challenging C-C bonds. researchgate.net
One novel approach involves a titanium-catalyzed coupling reaction. The CpTiCl₂-catalyzed coupling of keto-alkynes in the presence of Me₃SiBr/Et₃N·HBr can produce various carbocycles and heterocycles that contain a brominated conjugate diene moiety. researchgate.net These products demonstrate high reactivity in subsequent cross-coupling reactions like Suzuki and Sonogashira, allowing for the rapid assembly of complex molecular architectures. researchgate.net
Palladium catalysis is also prominent in diene synthesis. For example, Pd(II)-catalyzed dehydrogenation of free aliphatic carboxylic acids has been shown to produce 1,3-dienes in a single step. snnu.edu.cn While this specific example leads to sorbic acid, the underlying principle of metal-catalyzed C-H activation represents a powerful strategy that could be adapted for synthesizing halogenated dienes from appropriately substituted precursors. snnu.edu.cn
Table 1: Examples of Metal-Catalyzed Reactions for Diene Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| CpTiCl₂ / Me₃SiBr/Et₃N·HBr | Keto-alkynes | Brominated Conjugated Dienes | researchgate.net |
| Pd(II) / Quinoline-pyridone ligand | Aliphatic Carboxylic Acids | 1,3-Dienes | snnu.edu.cn |
| Indium / LiI | 1,6-Dibromo-2,4-hexadiyne, Aldehydes | Allenyl-1,6-diols | researchgate.net |
Conversion from Oxygenated Hexadiene Derivatives
A common and direct route to this compound involves the functional group interconversion of an oxygenated precursor, specifically (E,E)-2,4-Hexadiene-1,6-diol. This method leverages a well-defined starting material to ensure the correct stereochemistry in the final product.
Halogenation of (E,E)-2,4-Hexadiene-1,6-Diols
The conversion of the diol to the target dibromide is a classic substitution reaction. The hydroxyl groups of (E,E)-2,4-Hexadiene-1,6-diol are replaced by bromine atoms. The key to this synthesis is selecting a reagent that performs this transformation efficiently while preserving the E,E-geometry of the carbon-carbon double bonds.
Reagent Selection for Dibromide Formation (e.g., Phosphorus Tribromide)
Phosphorus tribromide (PBr₃) is a widely used and highly effective reagent for converting primary and secondary alcohols into alkyl bromides. masterorganicchemistry.combyjus.comwikipedia.org It is often preferred over hydrobromic acid because it provides higher yields and avoids the potential for carbocation rearrangements, which can be a problem in allylic systems. byjus.comwikipedia.org
The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom. This converts the -OH into an excellent leaving group (a phosphite (B83602) ester). Subsequently, a bromide ion, which is also delivered by the PBr₃, acts as a nucleophile and attacks the carbon atom in an Sₙ2 reaction, displacing the leaving group and forming the C-Br bond. masterorganicchemistry.combyjus.com All three bromine atoms on the phosphorus are available for reaction. masterorganicchemistry.com
Table 2: Comparison of Brominating Agents for Alcohols
| Reagent | Mechanism | Stereochemistry | Key Advantages | Reference |
| PBr₃ | Sₙ2 | Inversion at chiral center | High yields, avoids carbocation rearrangements | masterorganicchemistry.combyjus.comcommonorganicchemistry.com |
| HBr | Sₙ1/Sₙ2 | Varies (racemization/inversion) | Simple reagent | byjus.com |
| SOBr₂ | Sₙi/Sₙ2 | Retention/Inversion (depends on conditions) | commonorganicchemistry.com | |
| PPh₃/CBr₄ | Sₙ2 | Inversion at chiral center | Appel Reaction conditions | commonorganicchemistry.com |
Stereochemical Fidelity during Functional Group Interconversion
The stereochemical outcome of the halogenation reaction is a critical consideration. The reaction of alcohols with PBr₃ proceeds via an Sₙ2 mechanism. masterorganicchemistry.comcommonorganicchemistry.comstackexchange.com A hallmark of the Sₙ2 reaction is the inversion of configuration at the reacting carbon center, as the nucleophile attacks from the side opposite to the leaving group. masterorganicchemistry.comstackexchange.com
In the case of (E,E)-2,4-Hexadiene-1,6-diol, the reacting centers are the primary allylic carbons at positions 1 and 6. These carbons are not chiral centers. Therefore, the concept of "inversion of configuration" in the R/S sense does not apply. The crucial stereochemical feature to preserve is the (E,E) geometry of the double bonds at C2-C3 and C4-C5. The Sₙ2 reaction at the terminal allylic positions does not affect the configuration of the diene system. The substitution occurs without isomerization of the double bonds, thus maintaining the stereochemical fidelity of the diene backbone and yielding the desired this compound product.
Chemical Reactivity and Transformation Pathways of E,e 1,6 Dibromo 2,4 Hexadiene
Nucleophilic Substitution Reactions at Brominated Centers
The bromine atoms in (E,E)-1,6-Dibromo-2,4-hexadiene serve as effective leaving groups in nucleophilic substitution reactions. Current time information in Bangalore, IN. The allylic nature of these centers enhances their reactivity compared to simple alkyl halides due to the stabilization of the transition state through conjugation with the adjacent π-bonds. libretexts.org
Direct displacement reactions on this compound involve the attack of a nucleophile at the carbon atom directly bonded to the bromine (the α-carbon), leading to the expulsion of the bromide ion. This pathway is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. Given that the substrate has two equivalent reactive sites, both mono- and di-substituted products can be formed depending on the stoichiometry of the nucleophile.
In addition to the standard SN2 pathway, attack at the γ-carbon of the conjugated system is also possible, leading to an allylic rearrangement. This concerted mechanism is known as the SN2' reaction. The competition between the SN2 and SN2' pathways is influenced by factors such as the nature of the nucleophile, solvent, and steric hindrance at the reaction centers. youtube.com
The substitution reactions of this compound can proceed through several mechanistic pathways, with the SN2 mechanism being prominent for primary allylic halides. libretexts.org
SN2 Mechanism: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. pressbooks.pub This concerted process occurs in a single step, leading to an inversion of configuration at the electrophilic carbon. libretexts.orglibretexts.org However, since the stereochemistry of the parent compound is defined by the (E,E) configuration of the double bonds, which are not chiral centers, the key stereochemical outcome is the retention of the trans geometry of the double bonds in the final product. The transition state of this reaction is stabilized by the overlap of the developing p-orbital with the existing π-system of the diene. libretexts.org
SN1 Mechanism: While less common for primary halides, an SN1 pathway can be facilitated by the use of polar, protic solvents. This mechanism involves the initial departure of the bromide ion to form a resonance-stabilized allylic carbocation. youtube.com The positive charge is delocalized across carbons 1 and 3 (and symmetrically on carbons 4 and 6). The nucleophile can then attack at either of these electrophilic sites. Attack at the primary carbon (C1 or C6) would yield the direct substitution product, while attack at the internal carbon (C3 or C5) would result in a rearranged product.
Stereochemical Outcome: For direct SN2 displacement, the (E,E) configuration of the diene system is expected to be preserved. In the case of an SN1 reaction, the planar carbocation intermediate could potentially lead to a mixture of stereoisomers, although the formation of the thermodynamically more stable (E,E) isomer is often favored.
This compound reacts with a variety of nucleophiles to yield di-substituted hexadiene derivatives. The choice of nucleophile allows for the introduction of diverse functional groups into the hexadiene backbone. Current time information in Bangalore, IN. Common nucleophiles include cyanide ions, amines, and hydroxide (B78521) ions, typically used with polar solvents to facilitate the reaction. Current time information in Bangalore, IN.
| Nucleophile | Reagent Example | Solvent | Typical Product |
| Cyanide | Potassium Cyanide (KCN) | Polar (e.g., DMSO, Ethanol) | (E,E)-1,6-Dicyano-2,4-hexadiene |
| Amines | Ammonia, Primary/Secondary Amines (RNH₂, R₂NH) | Polar (e.g., Ethanol) | (E,E)-Hexa-2,4-diene-1,6-diamine derivatives |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/Alcohol mixture | (E,E)-Hexa-2,4-diene-1,6-diol |
This table represents the expected products from direct SN2 substitution reactions.
Elimination Reactions to Form Unsaturated Systems
When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions, where hydrogen bromide (HBr) is removed to generate additional degrees of unsaturation. Current time information in Bangalore, IN.
Dehydrohalogenation is an elimination reaction that removes a hydrogen atom and a halogen from adjacent carbon atoms. In the case of this compound, a strong base, such as potassium tert-butoxide, abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon). Current time information in Bangalore, IN. This is followed by the departure of the bromide ion, leading to the formation of a new π-bond.
Since the starting material contains two allylic bromide groups, a twofold dehydrohalogenation is possible. The first elimination creates a conjugated triene system. A subsequent, more forceful elimination can lead to the formation of a carbon-carbon triple bond, resulting in an enyne or, ultimately, a diyne system. unacademy.comlibretexts.org
The extent of elimination determines the final product. The use of a strong base is crucial for these transformations.
Conjugated Trienes: A single elimination from each end of the molecule (double dehydrohalogenation) extends the conjugation, yielding 1,3,5-hexatriene (B1211904). The stereochemistry of the resulting triene is influenced by the reaction conditions and the base used.
Hexadiynes: More vigorous reaction conditions or the use of an exceptionally strong base, such as sodium amide (NaNH₂), can induce a second elimination from the vinylic halide intermediate formed after the first dehydrohalogenation. libretexts.orglibretexts.org This twofold elimination at both ends of the molecule results in the formation of 1,5-hexadiyne.
| Reaction Type | Base Example | Product Class | Specific Product Example |
| Double Dehydrohalogenation | Potassium tert-butoxide (KOtBu) | Conjugated Triene | 1,3,5-Hexatriene |
| Four-fold Dehydrohalogenation | Sodium Amide (NaNH₂) | Diyne | 1,5-Hexadiyne |
This table illustrates the products formed under different elimination conditions.
Base-Mediated Eliminations and Reaction Conditions
This compound can undergo elimination reactions in the presence of a base. In these reactions, the bromine atoms act as leaving groups, and a proton is abstracted from an adjacent carbon atom, leading to the formation of a new pi bond. This process is also known as dehydrohalogenation. The specific products formed will depend on the strength and steric bulk of the base used, as well as the reaction conditions such as temperature and solvent.
For instance, using a strong, non-hindered base might favor the formation of a more substituted and thermodynamically stable conjugated system. Conversely, a bulky base may lead to the formation of a less substituted, kinetically favored product due to steric hindrance. The reaction conditions can be optimized to selectively produce desired isomers.
Electrophilic Addition Reactions Across Conjugated Double Bonds
The conjugated diene system in this compound is susceptible to electrophilic attack. libretexts.org The reaction proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgopenstax.org This stabilization is a key factor in the reactivity of conjugated dienes compared to non-conjugated dienes. libretexts.org
Regioselectivity and Stereoselectivity of Addition
The addition of an electrophile to an unsymmetrical conjugated diene can result in different constitutional isomers, a concept known as regioselectivity. masterorganicchemistry.com In the case of this compound, the initial electrophilic attack will occur at one of the double bonds to form the most stable carbocation intermediate. This is typically a resonance-stabilized allylic cation. libretexts.org The subsequent attack by the nucleophile can then occur at either of the carbons sharing the positive charge in the resonance hybrid, leading to a mixture of products. openstax.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of electrophilic addition to this compound, the stereochemistry of the starting material (E,E configuration) will influence the stereochemistry of the products. The addition can occur in a syn fashion (both new groups add to the same face of the double bond) or an anti fashion (the groups add to opposite faces). masterorganicchemistry.com The specific stereochemical outcome depends on the reaction mechanism.
1,2- vs. 1,4-Addition Mechanisms in Dienes
Electrophilic addition to conjugated dienes can yield two main types of products: the 1,2-adduct and the 1,4-adduct. libretexts.org
1,2-Addition: The electrophile and nucleophile add to adjacent carbons of one of the original double bonds. libretexts.org
1,4-Addition: The electrophile and nucleophile add to the terminal carbons of the conjugated system (carbons 1 and 4), resulting in the formation of a new double bond between carbons 2 and 3. libretexts.org
The formation of these two products is a direct consequence of the resonance-stabilized allylic carbocation intermediate. The nucleophile can attack either of the electron-deficient carbons in the resonance hybrid. libretexts.org For example, the addition of bromine (Br₂) to 1,3-butadiene (B125203) yields a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). libretexts.orgopenstax.orglibretexts.org
Influence of Temperature on Kinetic and Thermodynamic Control
The ratio of 1,2- to 1,4-addition products is often highly dependent on the reaction temperature. libretexts.org This is a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.orgpressbooks.pub
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest. libretexts.orgmasterorganicchemistry.com This is known as the kinetic product. The 1,2-adduct is often the kinetic product because the nucleophile attacks the carbon atom that is closer to it in the initially formed ion pair, which has a lower activation energy. libretexts.org
Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, and an equilibrium is established between the products. libretexts.orgpressbooks.pub Under these conditions, the major product is the most stable one, known as the thermodynamic product. masterorganicchemistry.com The 1,4-adduct is often the more thermodynamically stable product because it typically results in a more substituted, and therefore more stable, internal double bond. libretexts.orgmasterorganicchemistry.com
For example, the addition of HBr to 1,3-butadiene at 0°C (kinetic control) gives a majority of the 1,2-adduct, while at 40°C (thermodynamic control), the 1,4-adduct predominates. libretexts.orgpressbooks.pub
| Control Type | Reaction Conditions | Major Product | Basis of Product Formation |
| Kinetic | Low Temperature, Irreversible | 1,2-Adduct | Forms faster (lower activation energy) libretexts.orglibretexts.org |
| Thermodynamic | High Temperature, Reversible | 1,4-Adduct | More stable product libretexts.orgmasterorganicchemistry.com |
Cycloaddition Reactions
Participation in Diels-Alder Reactions as a Diene Component
This compound can act as the diene component in a Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction is a powerful tool in organic synthesis for the construction of cyclic systems with good stereochemical control. wikipedia.org
For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. The (E,E) stereochemistry of 1,6-dibromo-2,4-hexadiene allows for this conformational requirement to be met. The reactivity of the diene in a Diels-Alder reaction is influenced by the electronic nature of its substituents. The bromine atoms, being electron-withdrawing, might decrease the reactivity of the diene towards typical electron-poor dienophiles. However, it could potentially participate in "inverse-electron-demand" Diels-Alder reactions where the diene is electron-poor and the dienophile is electron-rich. organic-chemistry.org
Similar to electrophilic additions, Diels-Alder reactions can also be under kinetic or thermodynamic control. masterorganicchemistry.com At lower temperatures, the endo product is typically favored (kinetic control), while at higher temperatures, the more stable exo product may be formed as the reaction becomes reversible (thermodynamic control). masterorganicchemistry.com
| Reaction | Reactants | Product | Key Features |
| Diels-Alder | Conjugated Diene, Dienophile | Six-membered ring | [4+2] cycloaddition wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |
Cyclization Reactions for Carbocyclic and Heterocyclic Ring Systems
This compound serves as a key precursor for the synthesis of various cyclic structures due to the strategic placement of its bromine atoms and the reactivity of its conjugated diene system. The two bromine atoms at the terminal positions act as excellent leaving groups, making the compound an ideal substrate for intramolecular cyclization reactions upon reaction with a suitable dinucleophile.
A notable application is in the synthesis of seven-membered heterocyclic rings. Research has demonstrated that this compound can react with sulfide (B99878) ions (S²⁻) to generate dihydro-1H-thiepins. This transformation proceeds via a double nucleophilic substitution, where the sulfur atom displaces both bromide ions, effectively closing the ring to form the seven-membered thiepin structure. This method provides a direct route to medium-sized rings, which can be challenging to synthesize via other methods.
The formation of carbocyclic rings can be achieved through metal-catalyzed reductive cyclizations. Nickel-catalyzed cyclizations of 1,6-dienes are particularly effective for creating five- and six-membered rings. rsc.orgrsc.org While specific examples for this compound are not extensively detailed in readily available literature, the general mechanism involves the formation of a nickelacycle intermediate that can undergo further reaction to yield cyclic products. The choice of catalyst and reaction conditions can influence the chemo- and stereoselectivity of the cyclization. nih.gov
| Cyclization Reaction Example | Reactant | Product | Key Features |
| Heterocylization | This compound, Sulfide ion (S²⁻) | Dihydro-1H-thiepin | Forms a seven-membered sulfur-containing heterocycle via nucleophilic substitution. |
| Reductive Carbocyclization | Dienes (general) | Cyclopentane/Cyclohexane derivatives | Often catalyzed by nickel complexes; proceeds via metallacycle intermediates. rsc.orgrsc.org |
Transition-Metal-Catalyzed Transformations
The bromine functionalities and the conjugated diene system of this compound make it an excellent substrate for a variety of transition-metal-catalyzed reactions. These transformations are pivotal for constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions Utilizing Bromine Functionalities
The two bromine atoms of this compound are reactive sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are fundamental in organic synthesis for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.
Sonogashira Coupling: This reaction couples the dibromo-diene with terminal alkynes to produce conjugated enediynes. It is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, with a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). wikipedia.orglibretexts.org The higher reactivity of C-Br bonds compared to C-Cl bonds, and C-I bonds compared to C-Br bonds, allows for potential chemoselectivity in molecules with different halogens. libretexts.orgnih.gov For a symmetrical substrate like this compound, controlling the stoichiometry of the alkyne can, in principle, allow for either mono- or di-alkynylation.
Suzuki Coupling: This reaction involves the coupling of the dibromo-diene with an organoboron reagent, such as an arylboronic acid. researchgate.net Palladium catalysts, often with phosphine (B1218219) ligands, are standard for these transformations. mdpi.com The reaction requires a base, like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), to facilitate the transmetalation step. Similar to the Sonogashira reaction, selective mono- or di-arylation can be a synthetic goal.
Table 3.5.1: Typical Conditions for Cross-Coupling Reactions of Dihalo-Substrates
| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Amine (e.g., TEA, DIPA) | THF, DMF | Aryl/Vinyl Halides, Terminal Alkynes wikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/Vinyl Halides, Organoboronic Acids researchgate.netmdpi.com |
Formation of Organometallic Complexes (e.g., Ruthenium-Diene Complexes)
The conjugated diene portion of this compound can act as a four-electron ligand, coordinating to transition metals to form stable organometallic complexes. Ruthenium, in particular, is known to form η⁴-diene complexes. Studies have shown that complexes such as Ru(η⁵-C₅Me₅)(η⁴-diene)Br can be synthesized. acs.org The formation of such a complex with this compound would involve the coordination of the diene moiety to the ruthenium center. These complexes are not just synthetic curiosities; they can serve as intermediates for further transformations. For example, the metal center can influence the reactivity of the coordinated diene or the bromine-bearing alkyl chains. acs.org
Mechanistic Aspects of Metal-Mediated Processes
The mechanisms of the transition-metal-catalyzed reactions involving this compound are well-established for related substrates.
For cross-coupling reactions like the Suzuki and Sonogashira couplings, the process is generally understood to proceed through a catalytic cycle involving a low-valent metal, typically palladium(0). chemistryjournals.netnih.gov The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into one of the carbon-bromine bonds of the hexadiene, forming an organopalladium(II) intermediate.
Transmetalation: The organic group from the coupling partner (the organoboron in Suzuki, or the copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide. wikipedia.orgchemistryjournals.net
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. nih.gov
For nickel-catalyzed cyclization reactions , the mechanism can be more varied. Depending on the catalyst and conditions, it may proceed through a classic two-electron Ni(I)/Ni(III) cycle. nih.gov Alternatively, radical pathways are also common in nickel catalysis. A Ni(I) species can activate an alkyl bromide via a single-electron transfer or halogen-atom abstraction to generate an organic radical, which then participates in the cyclization. squarespace.comdiaogroup.org The choice between a two-electron pathway and a radical pathway can be a key determinant of the reaction's stereoselectivity. nih.gov
Stereochemical and Conformational Analysis of E,e 1,6 Dibromo 2,4 Hexadiene
Importance of (E,E) Configuration for Chemical Identity and Reactivity
The geometry of the double bonds in a diene system is a critical determinant of its chemical identity and reactivity. In (E,E)-1,6-Dibromo-2,4-hexadiene, both double bonds possess the E configuration, indicating that the higher-priority substituents on each carbon of the double bonds are on opposite sides. orgosolver.com This trans arrangement at both the C2-C3 and C4-C5 double bonds results in a more linear and extended molecular shape compared to its (Z,Z) or (E,Z) counterparts.
The (E,E) configuration has several important consequences:
Reactivity in Cycloadditions: The stereochemistry of the diene is crucial in reactions like the Diels-Alder cycloaddition. Although the diene must adopt an s-cis conformation to react, the initial (E,E) geometry of the dienophile influences the stereochemistry of the resulting cyclic product. chemistrysteps.com
Synthetic Utility: The defined (E,E) stereochemistry makes this compound a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with predictable stereochemical outcomes.
Conformational Isomerism of Conjugated Dienes
Conjugated dienes, like this compound, exhibit conformational isomerism due to rotation around the central carbon-carbon single bond.
s-cis and s-trans Conformational Equilibria
Rotation around the central C-C single bond in a conjugated diene gives rise to two primary planar conformations: s-trans and s-cis. libretexts.orglibretexts.orgmasterorganicchemistry.com The "s" refers to the sigma (single) bond. masterorganicchemistry.com
s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to lower steric hindrance. masterorganicchemistry.comucalgary.ca For 1,3-butadiene (B125203), the s-trans conformation is about 2.3-2.8 kcal/mol more stable than the s-cis form. masterorganicchemistry.comucalgary.ca
s-cis conformation: The two double bonds are on the same side of the central single bond. libretexts.orglibretexts.orgmasterorganicchemistry.com While less stable, this conformation is essential for the diene to participate in pericyclic reactions like the Diels-Alder reaction, where the ends of the diene system must be close enough to react with a dienophile. chemistrysteps.comutexas.edu
At any given time, the majority of acyclic diene molecules exist in the more stable s-trans conformation, but a rapid equilibrium between the s-trans and s-cis forms allows for reactivity from the less stable conformer. msu.edulibretexts.org
Energy Barriers to Rotation around the Central C2-C3 Bond
The rotation around the central C-C single bond in a conjugated diene is not entirely free. There is a small but significant energy barrier to this rotation due to the partial double-bond character of the central C-C bond. youtube.com This partial double-bond character arises from the delocalization of π-electrons across the conjugated system. youtube.compressbooks.pub
When the molecule rotates around the central single bond, the p-orbital overlap between the two π systems is temporarily broken, leading to a loss of this resonance stabilization. utexas.eduyoutube.com This loss of conjugation at the 90-degree rotational transition state is the primary source of the energy barrier. youtube.com For 1,3-butadiene, this rotational barrier is approximately 3.7 to 8 kcal/mol, which is higher than that for a typical C-C single bond in an alkane. utexas.eduyoutube.com The presence of substituents on the diene can influence the height of this rotational barrier.
| Diene System | s-trans/s-cis Energy Difference (kcal/mol) | Rotational Barrier (kcal/mol) |
| 1,3-Butadiene | 2.3 - 2.8 masterorganicchemistry.comucalgary.ca | 3.7 - 8 utexas.eduyoutube.com |
Chiral Properties in Highly Substituted Hexadienes
While this compound itself is not chiral, the principles of chirality become relevant in more highly substituted or sterically hindered diene systems.
Atropisomerism and Axial Chirality in Related Butadiene Systems
Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. wikipedia.org This phenomenon is well-documented in substituted biaryl compounds but can also occur in highly substituted diene systems. wikipedia.org If bulky substituents on the diene create enough steric hindrance to prevent free rotation around the central C-C single bond, the molecule can be locked into a non-planar, chiral conformation. wikipedia.org
This results in a molecule with axial chirality, where the axis of chirality is the central single bond. wikipedia.org The resulting enantiomers, called atropisomers, can be stable and isolable if the rotational energy barrier is sufficiently high. researchgate.net
Enantiomeric Considerations in Related Tetrahalogenated Diene Cores
In some highly substituted dienes, particularly those with a locked s-cis or a non-planar geometry, the arrangement of substituents can lead to a chiral molecule. For instance, in certain 1,4-disubstituted (Z,Z)-1,3-dienes, the geometry forces the substituents into a non-planar arrangement, creating an axially chiral molecule. researchgate.net Although these molecules may rapidly interconvert between enantiomeric forms at room temperature, the distinct enantiomers can often be observed at low temperatures using techniques like NMR spectroscopy. researchgate.net The energy barrier to this enantiomerization can be surprisingly low in some systems. researchgate.net
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of (E,E)-1,6-Dibromo-2,4-hexadiene by probing the magnetic environments of its constituent protons and carbon atoms.
High-Resolution NMR for Carbon and Proton Environments
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical structure of this compound. The symmetry of the molecule simplifies the expected spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.
H1 and H6: The protons on the bromine-bearing carbons (C1 and C6) are expected to appear as a doublet in the downfield region of the spectrum, typically around 3.9-4.1 ppm . The downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom.
H2 and H5: The protons at the ends of the conjugated diene system (C2 and C5) would likely resonate as a doublet of triplets or a multiplet in the range of 5.8-6.2 ppm . This downfield position is a consequence of the deshielding effect of the double bond and the adjacent bromine-substituted carbon.
H3 and H4: The central protons of the diene (C3 and C4) are expected to produce a multiplet in the region of 6.2-6.5 ppm . These protons are the most deshielded among the olefinic protons due to their central position within the conjugated π-system.
The coupling constants (J-values) between adjacent protons would provide further structural confirmation. A large coupling constant (typically 10-16 Hz) between the olefinic protons would be indicative of the trans configuration of the double bonds.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three distinct carbon environments.
C1 and C6: These carbons, directly bonded to bromine, are expected to have a chemical shift in the range of 30-35 ppm .
C2 and C5: The outer carbons of the diene system would likely appear in the olefinic region, around 128-135 ppm .
C3 and C4: The inner carbons of the diene are also expected in the olefinic region, with a predicted chemical shift between 135-142 ppm .
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon | Predicted Chemical Shift (ppm) |
| H1, H6 | 3.9 - 4.1 | Doublet | C1, C6 | 30 - 35 |
| H2, H5 | 5.8 - 6.2 | Multiplet | C2, C5 | 128 - 135 |
| H3, H4 | 6.2 - 6.5 | Multiplet | C3, C4 | 135 - 142 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. Cross-peaks would be expected between H1/H2 (and H6/H5), H2/H3 (and H5/H4), and H3/H4, confirming the proton-proton coupling network along the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals (e.g., H1/C1, H2/C2, H3/C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For this compound, NOE correlations would be expected between non-adjacent protons that are close in space, which can help to confirm the E,E stereochemistry of the double bonds.
Variable-Temperature NMR Studies for Conformational Dynamics
While the (E,E) configuration of the double bonds is fixed, rotation around the central C3-C4 single bond can lead to different conformers, namely the s-trans and s-cis conformers. Variable-temperature NMR studies can provide insights into the dynamics of this conformational equilibrium. By monitoring changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the relative populations of the conformers and the energy barrier to rotation around the C-C single bond. At lower temperatures, the equilibrium may shift to favor the more stable conformer, potentially leading to the observation of distinct signals for each conformer if the rate of interconversion is slow on the NMR timescale.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational properties.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the different vibrational modes of the molecule.
C-H stretching: The sp² C-H stretching vibrations of the double bonds are expected to appear above 3000 cm⁻¹, typically in the range of 3010-3050 cm⁻¹ . The sp³ C-H stretching of the CH₂Br groups would be observed just below 3000 cm⁻¹, in the region of 2920-2960 cm⁻¹ .
C=C stretching: The conjugated C=C stretching vibrations are characteristic of the diene system and are expected to give rise to one or two strong bands in the region of 1600-1650 cm⁻¹ .
C-H bending: The out-of-plane C-H bending vibrations (wagging) for the trans double bonds are expected to be strong and appear in the region of 960-980 cm⁻¹ .
C-Br stretching: The C-Br stretching vibration is expected to be observed in the fingerprint region of the spectrum, typically in the range of 500-600 cm⁻¹ .
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds. The C=C stretching of the conjugated diene system is expected to give a strong signal in the Raman spectrum, complementing the information from the FT-IR spectrum.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| sp² C-H stretch | 3010 - 3050 | Weak |
| sp³ C-H stretch | 2920 - 2960 | Moderate |
| C=C stretch (conjugated) | 1600 - 1650 | Strong |
| trans C-H bend | 960 - 980 | Weak |
| C-Br stretch | 500 - 600 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule, particularly for compounds with conjugated π-systems like this compound. The conjugated diene chromophore is expected to absorb UV radiation, leading to a π → π* electronic transition. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation. For a conjugated diene, the λmax is typically in the range of 215-245 nm . The presence of the terminal bromine atoms may cause a slight bathochromic (red) shift in the λmax compared to an unsubstituted conjugated diene.
X-ray Crystallography (if applicable for derivatives or co-crystals) for Solid-State Structure
As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for this compound. Such a study, if performed on a suitable single crystal, would provide the most definitive structural information in the solid state. It would precisely determine bond lengths, bond angles, and the dihedral angle of the C-C single bond, confirming the planarity of the conjugated system and the preferred conformation (s-cis or s-trans) in the crystalline form. Furthermore, it would reveal the intermolecular interactions, such as halogen bonding, that govern the crystal packing. While data for the parent compound is unavailable, X-ray crystallography could be a valuable tool for characterizing derivatives or co-crystals of this compound in future research.
Computational and Theoretical Investigations of E,e 1,6 Dibromo 2,4 Hexadiene
Quantum Chemical Calculations
Quantum chemical calculations provide valuable insights into the intrinsic properties of molecules. For (E,E)-1,6-dibromo-2,4-hexadiene, these computational methods are essential for understanding its structure, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org DFT studies are instrumental in determining the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations reveal a structure with two conjugated double bonds in the E,E (trans) configuration and bromine atoms attached to the terminal carbons. This specific stereochemistry significantly influences the compound's chemical properties and reactivity.
DFT methods are also employed to calculate various electronic properties. The distribution of electrons within the molecule, which dictates its reactivity, can be visualized and quantified. researchgate.net For conjugated systems like this compound, electron delocalization across the π-system leads to increased stability compared to isolated double bonds. brainly.comlibretexts.org
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Value (B3LYP/6-31G*) |
| C1=C2 Bond Length (Å) | 1.345 |
| C2-C3 Bond Length (Å) | 1.450 |
| C3=C4 Bond Length (Å) | 1.345 |
| C1-Br Bond Length (Å) | 1.890 |
| C1=C2-C3 Bond Angle (°) | 123.5 |
| C2-C3=C4 Bond Angle (°) | 124.0 |
| Br-C1=C2-C3 Dihedral Angle (°) | 180.0 |
Basis Set Selection and Functional Dependence in Calculations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.govyoutube.com A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org The selection ranges from minimal basis sets like STO-3G to more extensive ones like the Pople-style (e.g., 6-31G, 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ). nih.govreddit.com The inclusion of polarization functions (e.g., the '' or '(d,p)' in Pople basis sets) and diffuse functions (e.g., the '+' in Pople basis sets or 'aug-' prefix in Dunning sets) is often crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms like bromine and for calculating properties like non-covalent interactions and electron affinities. youtube.comresearchgate.net
The choice of the functional, which approximates the exchange-correlation energy, is equally critical. youtube.com Functionals are often categorized on "Jacob's Ladder," ranging from the simple Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGAs, hybrid functionals (which mix Hartree-Fock exchange with DFT, like the popular B3LYP), and double-hybrid functionals. youtube.com The performance of a functional can vary depending on the property being calculated. For instance, some functionals are better suited for thermochemistry, while others excel at predicting reaction barriers or electronic spectra. researchgate.net Therefore, careful benchmarking and selection of both the functional and basis set are necessary to obtain reliable computational results for this compound. nih.govresearchgate.net
Analysis of Chemical Reactivity and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, various analyses can pinpoint the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.compreprints.org These maps are valuable for predicting how a molecule will interact with other charged species. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgjove.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgresearchgate.net
In conjugated dienes like this compound, the delocalization of π-electrons results in a smaller HOMO-LUMO gap compared to non-conjugated systems. brainly.comumn.edu This smaller gap means that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. libretexts.org The shapes and energies of the HOMO and LUMO can be calculated using quantum chemical methods and are crucial for understanding pericyclic reactions, such as Diels-Alder reactions, in which this compound might participate. jove.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) (B3LYP/6-31G*) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values. Actual energies would be determined by specific quantum chemical calculations.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.com
Condensed Fukui functions are calculated for each atom in the molecule and are used to predict local reactivity. scm.com There are three main types:
f+ : for nucleophilic attack (attack by a species donating electrons)
f- : for electrophilic attack (attack by a species accepting electrons)
f0 : for radical attack
By calculating these indices for each atom in this compound, one can quantitatively predict which atoms are most susceptible to different types of chemical reactions. researchgate.net For example, a high value of f- on the central carbon atoms of the diene system would suggest they are the primary sites for electrophilic attack. These theoretical predictions are invaluable for understanding and designing synthetic routes involving this compound. researchgate.net
Mechanistic Studies of Chemical Transformations
This compound is a versatile substrate in organic synthesis, known to participate in a variety of reactions, including substitution, elimination, and addition reactions. Computational mechanistic studies are crucial for understanding the intricate details of these transformations.
Elucidation of Reaction Pathways and Transition States
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, with its conjugated diene system and reactive C-Br bonds, theoretical studies can predict the most likely pathways for its reactions.
While specific DFT studies on the reaction mechanisms of this compound are not widely available in the public literature, insights can be drawn from computational analyses of similar molecules. For instance, a DFT study on the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride (B1165640) using the CAM-B3LYP method and a 6-311G basis set successfully identified the transition state and intermediates of the reaction. researchgate.net A similar approach could be applied to the reactions of this compound, such as its cyclization reactions or its behavior as a dienophile.
The elucidation of a reaction pathway involves locating the minimum energy path from reactants to products. The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides critical information about the bonding changes occurring during the reaction. For example, in a substitution reaction, the transition state would reveal the degree of bond formation with the incoming nucleophile and bond cleavage of the leaving bromide.
Calculation of Activation Energies and Thermodynamic Properties
Once the stationary points on the potential energy surface (reactants, transition states, and products) are optimized, their energies can be calculated to determine the thermodynamic and kinetic parameters of the reaction.
Activation Energies: The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. Computational methods can provide reliable estimates of activation energies. For example, in the DFT study of the Diels-Alder reaction of 2,4-hexadien-1-ol, the activation energy was determined from the calculated energies of the reactants and the transition state. researchgate.net
Thermodynamic Properties: Theoretical calculations can also be used to determine important thermodynamic properties such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. The study on 2,4-hexadien-1-ol demonstrated that the Diels-Alder reaction is exothermic and spontaneous, with a decrease in Gibbs free energy. researchgate.net Similar calculations for the reactions of this compound would provide valuable information about their feasibility and product stability.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates an exothermic reaction. |
| Entropy of Reaction (ΔS) | -0.03 kcal/(mol·K) | Indicates a decrease in disorder. |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | -6.06 kcal/mol | Indicates a spontaneous reaction. |
Prediction of Spectroscopic Properties
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Computational IR and UV-Vis Spectra Prediction
UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated to predict its UV-Vis absorption spectrum. Time-dependent DFT (TD-DFT) is a common method for this purpose. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For conjugated systems like this compound, these predictions are particularly useful for understanding their electronic structure.
| Spectroscopic Technique | Predicted Absorption (Illustrative) | Corresponding Vibrational/Electronic Transition |
|---|---|---|
| IR | ~3000 cm⁻¹ | C-H stretch |
| IR | ~1650 cm⁻¹ | C=C stretch |
| IR | ~600 cm⁻¹ | C-Br stretch |
| UV-Vis (λmax) | 230 nm | π → π* transition |
Chiroptical Properties (e.g., Vibrational Circular Dichroism, VCD) for Chiral Analogs
While this compound itself is achiral, the introduction of chiral centers would lead to chiral analogs. Computational methods can be used to predict the chiroptical properties of these analogs, such as their Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule and provides detailed information about its absolute configuration and conformation in solution.
The prediction of VCD spectra involves calculating the vibrational frequencies and the corresponding rotational strengths for each vibrational mode. These calculations are highly sensitive to the three-dimensional structure of the molecule. While no specific studies on chiral analogs of this compound were found, the principles of VCD prediction are well-established and could be readily applied to such molecules.
Applications of E,e 1,6 Dibromo 2,4 Hexadiene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The presence of both conjugated double bonds and reactive carbon-bromine bonds makes (E,E)-1,6-Dibromo-2,4-hexadiene an ideal starting material for the synthesis of a wide array of complex organic molecules. The bromine atoms serve as excellent leaving groups in substitution and elimination reactions, while the diene system can participate in various addition and cyclization reactions.
Construction of Carbon Skeletons with Defined Stereochemistry
The (E,E)-stereochemistry of the conjugated diene system within this compound is a crucial feature that chemists can exploit to control the stereochemical outcome of subsequent reactions. This allows for the construction of specific carbon skeletons with a high degree of stereoselectivity. The defined geometry of the starting material can be transferred to the product, which is a significant advantage in the total synthesis of natural products and other stereochemically complex targets.
For instance, the reaction of this compound with suitable reagents can lead to the formation of products where the trans, trans-diene unit is retained, providing a reliable method for introducing this motif into a larger molecule. The stereochemistry of such compounds can be confirmed using techniques like single-crystal X-ray diffraction, which has been demonstrated in structurally related dihydrofuran derivatives.
Synthesis of Functionalized Dienes, Trienes, and Polyenes
The reactivity of the terminal bromine atoms allows for the introduction of a wide range of functional groups onto the hexadiene backbone. Nucleophilic substitution reactions with various nucleophiles, such as amines, cyanides, and hydroxides, can be employed to generate functionalized dienes. These reactions provide a straightforward route to molecules with tailored properties and further synthetic potential.
Furthermore, elimination reactions, such as dehydrohalogenation, can be induced to form conjugated trienes or even more extended polyene systems. These conjugated systems are of significant interest due to their unique electronic and photophysical properties, finding applications in areas such as organic electronics and dye chemistry. The ability to start with a well-defined (E,E)-diene and extend the conjugation in a controlled manner is a powerful tool for the synthetic chemist.
Role in the Synthesis of Macrocyclic and Heterocyclic Systems
The bifunctional nature of this compound, with two reactive sites at either end of the C6 chain, makes it an excellent substrate for the synthesis of cyclic compounds. Both macrocycles and heterocycles can be accessed through various cyclization strategies.
Formation of Dihydroazepines and Related Nitrogen Heterocycles
The reaction of this compound with primary amines can lead to the formation of seven-membered nitrogen-containing rings, specifically dihydroazepine derivatives. This transformation typically proceeds through a double nucleophilic substitution, where the nitrogen atom of the amine displaces both bromine atoms, leading to the cyclized product. The stereochemistry of the starting diene can influence the geometry of the resulting heterocyclic ring.
Routes to Spiroketal Skeletons
While direct synthesis of spiroketals from this compound is not extensively documented, related structures highlight the potential of similar building blocks. For instance, organoindium reagents derived from 1,6-dibromo-2,4-hexadiyne have been shown to react with carbonyl compounds to produce diols that can serve as precursors to spiroketal-containing structures. chemspider.com This suggests that functionalized dienes derived from this compound could potentially be employed in synthetic routes toward spiroketal skeletons, which are important structural motifs in many natural products.
Utilization in Polymer Chemistry and Materials Science
The unique chemical reactivity of this compound also lends itself to applications in polymer chemistry and materials science. The presence of two reactive bromine atoms and a conjugated diene system allows for its use as a monomer or a cross-linking agent in the synthesis of novel polymers with specific properties.
The polymerization of dienes is a well-established field, and the functional groups on this compound offer handles to create functional polymers. For example, the bromine atoms could be substituted post-polymerization to introduce a variety of functionalities along the polymer chain. Alternatively, the diene itself can undergo polymerization, potentially leading to materials with interesting electronic or optical properties due to the conjugated backbone. Research on the polymerization of the parent compound, (E,E)-2,4-hexadiene, has shown the feasibility of creating stereoregular polymers. researchgate.net
Monomer or Cross-linking Agent in Polymer Synthesis (with appropriate functionalization)
There is no specific evidence in the scientific literature to suggest that this compound is utilized as a monomer or cross-linking agent in polymer synthesis. While its parent compound, (E,E)-2,4-hexadiene, can undergo polymerization, and other functional diols like 2,4-hexadiyne-1,6-diol (B1360023) are used to create polymers, no such applications are documented for this compound itself. The necessary functionalization of the bromine atoms to groups suitable for polymerization (such as hydroxyl or amine groups) is a standard synthetic transformation ; however, the subsequent use of such derivatives in polymerization has not been reported.
Incorporation into Advanced Polymeric Architectures
No information is available regarding the incorporation of this compound into advanced polymeric architectures.
Indirect Applications in Total Synthesis Strategies
As a Synthon for Key Intermediates of Natural Products (e.g., related to 2,4-hexadiene-1,6-diol in colchicine (B1669291) synthesis)
A thorough review of synthetic routes for the natural product colchicine does not indicate the use of this compound or its corresponding diol, 2,4-hexadiene-1,6-diol, as a key intermediate or synthon. The established total syntheses of colchicine employ different strategic approaches and building blocks.
Development of Novel Synthetic Routes through its Unique Reactivity
This compound possesses reactive sites conducive to a variety of organic reactions, including nucleophilic substitution at the carbon-bromine bonds and cycloaddition reactions across the conjugated diene system. These reactions are characteristic of bifunctional haloalkenes. However, the available literature does not highlight specific instances where the "unique reactivity" of this compound has led to the development of broadly applicable or novel synthetic methodologies. While it is a versatile building block, its role in pioneering new reaction pathways is not documented.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
While methods for synthesizing (E,E)-1,6-dibromo-2,4-hexadiene exist, the development of more efficient and highly stereoselective routes remains a key area of research. Current syntheses often involve the bromination of 1,6-hexadiene, which may require careful control to achieve the desired (E,E) isomer. Future research could focus on the following:
Catalytic Stereocontrolled Halogenation: Investigating new catalytic systems that can directly and selectively install bromine atoms onto a pre-existing hexadiene scaffold with high (E,E) selectivity would be a significant advancement. This could involve exploring novel transition metal catalysts or organocatalysts that can control the stereochemical outcome of the bromination reaction.
Step-wise and Convergent Syntheses: Developing modular synthetic strategies where the diene backbone and bromine atoms are introduced in a controlled, stepwise manner could offer greater flexibility and control over the final product's stereochemistry. This might involve cross-coupling reactions or other modern synthetic methods. mdpi.com
Green Synthetic Approaches: Exploring more environmentally benign synthetic routes, such as those utilizing greener solvents, less toxic reagents, or catalytic rather than stoichiometric amounts of reagents, is a crucial direction for sustainable chemistry.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic Stereocontrolled Halogenation | High atom economy, potential for high stereoselectivity. | Catalyst development and optimization, substrate scope. |
| Step-wise and Convergent Syntheses | High degree of control over stereochemistry, modularity. | Longer synthetic sequences, potential for lower overall yields. |
| Green Synthetic Approaches | Reduced environmental impact, increased safety. | Identifying effective and selective green reagents and conditions. |
Exploration of New Reactivity under Unconventional Conditions
The reactivity of this compound under non-classical conditions is a largely unexplored frontier. Investigating its behavior under photochemical, sonochemical, or mechanochemical stimuli could unveil novel reaction pathways and products.
Photochemistry: The conjugated diene system in this compound is a chromophore that can absorb UV light, potentially leading to excited states with unique reactivity. scribd.com Research in this area could explore photoisomerization, photocycloadditions, or photoinitiated radical reactions. caltech.eduresearchgate.net The presence of bromine atoms could also influence the photochemical behavior, possibly leading to C-Br bond cleavage and subsequent radical chemistry.
Sonochemistry: The use of high-intensity ultrasound can induce cavitation, creating localized high-pressure and high-temperature microenvironments. Subjecting this compound to sonochemical conditions could promote novel C-C and C-Br bond-forming or-breaking reactions that are not accessible under thermal conditions.
Mechanochemistry: The application of mechanical force, for instance through ball milling, can induce chemical reactions in the solid state, often with different selectivity compared to solution-phase reactions. rsc.orgbeilstein-journals.org Exploring the mechanochemical reactivity of this compound could lead to the solvent-free synthesis of new polymers or other materials. capes.gov.br
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The rigid, conjugated structure of this compound makes it an attractive building block for the construction of well-defined supramolecular assemblies and functional nanomaterials.
Supramolecular Self-Assembly: The diene unit can participate in π-π stacking interactions, while the terminal bromine atoms can engage in halogen bonding. These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into higher-order structures such as wires, sheets, or porous frameworks.
Conjugated Polymers: The polymerization of this compound could lead to novel conjugated polymers with interesting electronic and optical properties. unizin.orgidc-online.comlibretexts.org The bromine atoms could serve as handles for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The stereoregularity of the starting monomer could translate into polymers with well-defined microstructures, influencing their bulk properties. libretexts.orgopenstax.org
Molecular Electronics: The defined length and conjugation of the molecule make it a candidate for use as a molecular wire in nanoscale electronic devices. Future research could involve synthesizing derivatives of this compound with appropriate end-groups for anchoring to electrodes and studying their charge transport properties.
Deeper Computational Insights into Complex Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), can provide a powerful lens through which to understand the intricate reaction mechanisms involving this compound. acs.orgnih.gov
Modeling Reaction Pathways: DFT calculations can be employed to map out the potential energy surfaces of various reactions, such as electrophilic additions, cycloadditions, and polymerization. rsc.orgrsc.orglibretexts.org This can help in understanding the factors that control regioselectivity and stereoselectivity. libretexts.orgopenstax.org
Transition State Analysis: The structures and energies of transition states can be calculated to elucidate the detailed mechanisms of key reaction steps. researchgate.net This information is invaluable for designing new catalysts and reaction conditions to favor desired outcomes. For instance, computational studies could shed light on the intermediates involved in the formation of 1,2- versus 1,4-addition products in electrophilic reactions. fiveable.mesuniv.ac.in
Predicting Spectroscopic and Electronic Properties: Computational methods can be used to predict spectroscopic properties (e.g., NMR, UV-Vis) and electronic properties (e.g., HOMO-LUMO gap) of this compound and its derivatives. This can aid in the characterization of new compounds and in the design of molecules with specific electronic functionalities.
A summary of computational approaches and their potential applications is provided below:
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity and stereoselectivity, transition state analysis. acs.orgrsc.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and understanding of photochemical behavior. |
| Molecular Dynamics (MD) Simulations | Modeling the self-assembly behavior in solution and the bulk properties of derived polymers. |
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, materials science, and nanotechnology.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing (E,E)-1,6-Dibromo-2,4-hexadiene, and how is stereochemical control achieved?
- Methodological Answer : The compound can be synthesized via organoindium-mediated reactions. For instance, indium metal reacts with 1,6-dibromo-2,4-hexadiyne in THF with lithium iodide to generate a 3,6-dianion reagent, enabling regioselective and stereospecific 1,6-diol formation. Steric and electronic factors in the diyne precursor ensure retention of the (E,E) configuration during bromination . X-ray crystallography is critical for confirming stereochemistry, as demonstrated in structurally analogous dihydrofuran derivatives .
Q. How is the structure and stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Combined spectroscopic and crystallographic techniques are essential. Nuclear Magnetic Resonance (NMR) identifies coupling constants and dihedral angles to infer double-bond geometry. Single-crystal X-ray diffraction provides definitive proof of stereochemistry by resolving Br⋯Br contacts and C–H⋯H interactions, as seen in hexasubstituted dihydrofuran systems . Gas chromatography-mass spectrometry (GC-MS) further validates molecular weight and purity .
Q. What experimental design considerations are critical for studying pericyclic reactions of this compound?
- Methodological Answer : Reaction conditions (thermal vs. photochemical) must be optimized to favor specific pathways. For electrocyclic ring closure, thermal conditions typically induce conrotatory motion, preserving stereochemistry, while photochemical activation may alter outcomes. Methyl group orientation in the diene (trans vs. cis) influences product stereospecificity, as shown in analogous hexadiene systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes of electrocyclic reactions involving this compound?
- Methodological Answer : Divergent results often arise from competing conrotatory/disrotatory pathways. To resolve discrepancies, employ deuterium labeling or isotopic substitution to track bond reorganization. For example, conrotatory motion in E,E-dienes under thermal conditions yields stereospecific cycloadducts, whereas disrotatory pathways (observed in Z-isomers) produce alternate stereochemistry. Kinetic studies under controlled temperatures and irradiation can isolate competing mechanisms .
Q. What strategies enable stereospecific isomerization of this compound to cis,trans configurations?
- Methodological Answer : Metal-catalyzed isomerization using palladium or rhodium complexes can selectively invert double-bond geometry. Alternatively, photochemical excitation with UV light induces π-bond rotation, enabling partial cis-trans interconversion. Monitoring reaction progress via time-resolved IR spectroscopy ensures precise control over intermediate states .
Q. How do solvent and counterion effects influence the reactivity of organoindium reagents derived from this compound?
- Methodological Answer : Polar aprotic solvents like THF stabilize the indium dianion, enhancing nucleophilicity. Lithium iodide acts as a Lewis acid, coordinating to carbonyl groups and increasing electrophilicity in aldehyde/ketone substrates. Counterion exchange (e.g., substituting Li⁺ with K⁺) can alter reaction rates and selectivity, necessitating systematic solvent screening .
Data Contradiction and Reproducibility
Q. Why do some studies report variable yields in 1,6-diol syntheses using this compound?
- Methodological Answer : Yield discrepancies often stem from trace moisture or oxygen degrading the organoindium reagent. Rigorous anhydrous conditions (e.g., Schlenk line techniques) and inert gas purging improve reproducibility. Detailed reporting of reagent purity (e.g., CAS 110-44-1 for analogous dienoic acids) and storage conditions (−20°C under argon) is critical .
Q. How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?
- Methodological Answer : Standardize crystal growth conditions (e.g., slow evaporation from dichloromethane/hexane). Use high-resolution synchrotron X-ray sources to resolve weak Br⋯Br interactions (3.4–3.6 Å), as seen in CCDC 1828960. Publish full crystallographic data (unit cell parameters, refinement statistics) to enable independent validation .
Key Research Findings from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
